N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide
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Overview
Description
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and indoline-2,3-dione.
Reaction Conditions: The reaction involves the condensation of 4-methoxyaniline with indoline-2,3-dione under acidic conditions to form the intermediate product.
Final Product Formation: The intermediate is then subjected to further reactions, such as amide formation, to yield the final product, this compound.
Chemical Reactions Analysis
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide can be compared with other similar compounds, such as:
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide: This compound has a similar structure but with a phenethyl group instead of a phenyl group.
N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide: This compound has the methoxy group in a different position on the phenyl ring.
5-(4-methoxyphenyl)-1H-indole: This compound has a similar indole core but lacks the carboxamide groups.
Properties
IUPAC Name |
1-N-(4-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-8-6-12(7-9-13)19-17(22)20-14-5-3-2-4-11(14)10-15(20)16(18)21/h2-9,15H,10H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAKPSSPCCGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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